molecular formula C20H26N2O2 B1388936 N-(4-Aminophenyl)-4-(heptyloxy)benzamide CAS No. 1020054-12-9

N-(4-Aminophenyl)-4-(heptyloxy)benzamide

Cat. No.: B1388936
CAS No.: 1020054-12-9
M. Wt: 326.4 g/mol
InChI Key: IATSXGFPGVFXBE-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(heptyloxy)benzamide is an organic compound that features a benzamide core with an aminophenyl and a heptyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(heptyloxy)benzamide typically involves the following steps:

    Formation of 4-(Heptyloxy)benzoic Acid: This can be achieved by reacting 4-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate.

    Conversion to 4-(Heptyloxy)benzoyl Chloride: The 4-(heptyloxy)benzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation Reaction: The final step involves reacting the 4-(heptyloxy)benzoyl chloride with 4-aminophenylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(heptyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-Aminophenyl)-4-(heptyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(heptyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a heptyloxy group.

    N-(4-Aminophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

N-(4-Aminophenyl)-4-(heptyloxy)benzamide is unique due to its heptyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-aminophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-3-4-5-6-15-24-19-13-7-16(8-14-19)20(23)22-18-11-9-17(21)10-12-18/h7-14H,2-6,15,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATSXGFPGVFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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